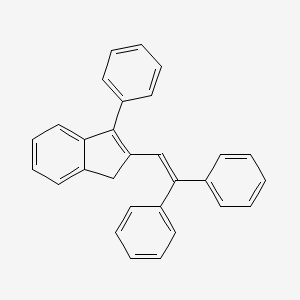

2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

919789-17-6 |

|---|---|

Molecular Formula |

C29H22 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-(2,2-diphenylethenyl)-3-phenyl-1H-indene |

InChI |

InChI=1S/C29H22/c1-4-12-22(13-5-1)28(23-14-6-2-7-15-23)21-26-20-25-18-10-11-19-27(25)29(26)24-16-8-3-9-17-24/h1-19,21H,20H2 |

InChI Key |

CVZPMUZGFPQOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in the Synthesis of 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene and Analogs

Mechanistic Pathways of Cyclization Reactions in Indene (B144670) Formation

The construction of the five-membered ring of the indene system is often the key step in its synthesis. This can be accomplished through several types of cyclization reactions, including electrocyclizations and metal-catalyzed processes.

The Nazarov cyclization is a powerful method for constructing cyclopentenones, which can be precursors to indene derivatives. synarchive.comrsc.org The classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a pentadienyl cation. wikipedia.orgnrochemistry.com This is followed by the formation of an oxyallyl cation, which then eliminates a proton to yield the cyclopentenone product. wikipedia.orgnih.gov

The reaction is typically promoted by Lewis or Brønsted acids. wikipedia.orgorganic-chemistry.org The mechanism involves the following key steps:

Activation of the divinyl ketone by the acid catalyst to generate a pentadienyl cation. wikipedia.org

A 4π conrotatory electrocyclization of the pentadienyl cation, as dictated by the Woodward-Hoffman rules, to form a cyclic oxyallyl cation. wikipedia.orgchemtube3d.com

Elimination of a β-hydrogen and subsequent tautomerization of the resulting enolate to produce the cyclopentenone. wikipedia.org

The stereoselectivity of the Nazarov cyclization can be influenced by the substitution pattern of the divinyl ketone. organic-chemistry.org Innovations in this area have led to the development of asymmetric versions of the reaction, although achieving high enantioselectivity can be challenging. organic-chemistry.orghawaii.edu Furthermore, variations of the Nazarov cyclization have been developed that utilize substrates other than divinyl ketones, as long as they proceed through a similar pentadienyl cation intermediate. wikipedia.orgnih.gov

Transition metal-catalyzed reactions offer an alternative and often milder route to indene and its analogs, frequently involving the formation of metal-vinylidene intermediates. e-bookshelf.deacs.org These reactive species are typically generated from terminal alkynes in the presence of a suitable metal catalyst, such as ruthenium or rhodium complexes. organic-chemistry.orgresearchgate.net

The general mechanism for the cyclization of 1,5-enynes, which can lead to indene-type structures, often proceeds as follows:

Formation of a metal-vinylidene complex from the terminal alkyne. organic-chemistry.orgnih.gov

Intramolecular attack of the pendant alkene onto the electrophilic carbon of the vinylidene. nih.gov

Subsequent rearrangement and/or elimination steps to afford the cyclized product.

For instance, ruthenium-catalyzed hydrative cyclization of 1,5-enynes proceeds through a proposed mechanism involving the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and an intramolecular Michael addition. organic-chemistry.org Similarly, iron-catalyzed cycloisomerization of 1,5-enynes has been shown to proceed via a 5-endo-dig cyclization to furnish indenyl-substituted indoles. nih.govcolab.ws The discovery of using 1,1-dihaloalkenes as precursors for transition metal vinylidene complexes has further broadened the scope of these reactions. purdue.edu

Benzyl (B1604629) cations are key intermediates in certain indene-forming reactions, particularly those involving Friedel-Crafts type alkylations and subsequent cyclizations. acs.org The high reactivity of the benzylic position is attributed to the resonance stabilization of the benzylic carbocation. chemistrysteps.com

The formation of indene can proceed through the reaction of a benzyl radical with acetylene (B1199291), a process relevant in combustion chemistry. osti.govnih.gov This reaction involves the initial addition of acetylene to the benzyl radical, followed by cyclization and aromatization through the loss of a hydrogen atom to form the indene structure. osti.govnih.gov While this specific radical-based mechanism may not be directly applicable to all synthetic routes for 2-(2,2-diphenylethenyl)-3-phenyl-1H-indene, the underlying principle of cyclization involving a benzyl-type intermediate is a recurring theme.

In solution-phase synthesis, benzyl cations can be generated from suitable precursors, such as benzylic alcohols or halides, under acidic conditions. These cations can then undergo intramolecular electrophilic aromatic substitution to form the five-membered ring of the indene core. The stability of the benzyl cation plays a crucial role in facilitating these cyclization reactions. chemistrysteps.comresearchgate.net

Investigation of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis provides a versatile platform for the synthesis of complex organic molecules like this compound. Understanding the intricate catalytic cycles is paramount for reaction optimization and the development of new synthetic methodologies.

Photochemical reactions, particularly those involving dual nickel- and iridium-photoredox catalysis, have emerged as powerful tools for the synthesis of complex carbocycles and heterocycles from 1,5-enynes. acs.org These reactions often proceed through a radical cascade mechanism initiated by a single electron transfer (SET) process.

A general mechanistic outline for such a process involves:

Excitation of the photosensitizer (e.g., an iridium complex) by visible light.

The excited photosensitizer engages in an SET event with a radical precursor, generating a radical species.

This radical then adds to the alkyne moiety of the 1,5-enyne in a 5-exo-dig fashion.

The resulting vinyl radical undergoes a subsequent 6-endo-trig cyclization onto the pendant arene.

The catalytic cycle is closed by a final SET event and regeneration of the active catalysts.

This strategy allows for the construction of complex frameworks, such as fluorenes and indenoazepinones, under mild conditions with high atom economy. acs.org The regioselectivity of the cyclization is a key aspect of these reactions. rsc.org

While not directly focused on the synthesis of this compound, the principles of indium-catalyzed reactions for the synthesis of related heteroarenes provide valuable mechanistic insights. For instance, indium(III) triflate has been used to catalyze the cyclization of various substrates.

In a related context, iron(III) triflate has been effectively employed in the cycloisomerization of 1,5-enynes to produce 3-(1-indenyl)indole derivatives. nih.govcolab.ws This reaction proceeds via a 5-endo-dig cyclization pathway. The accessibility of a wide range of 1,5-enynes through methods like Heck-Suzuki coupling makes this a versatile route to highly substituted indene derivatives. nih.gov

Similarly, palladium-catalyzed domino C-C bond formation followed by iron-catalyzed cycloisomerization/aromatization has been utilized for the synthesis of fused dibenzofuran (B1670420) derivatives, highlighting the utility of transition metal catalysis in constructing complex polycyclic systems. colab.ws The choice of metal catalyst and reaction conditions can significantly influence the reaction pathway and the final product distribution.

Stereochemical and Regiochemical Control in Compound Formation

The construction of the this compound scaffold necessitates precise control over the placement of substituents and the stereochemistry of the final product. Given the absence of a published, dedicated synthesis for this specific molecule, we can extrapolate from known synthetic methods for polysubstituted indenes to understand the potential challenges and strategies for controlling the reaction outcomes. A plausible and frequently employed method for constructing such systems is the acid-catalyzed cyclization of poly-substituted 1,3-dienes. acs.orgnih.govorganic-chemistry.org

A logical precursor for the acid-catalyzed synthesis of this compound would be a 1,3-diene of the type 1,1,4,4-tetraphenyl-3-(phenyl)-penta-1,3-diene. The acid-catalyzed intramolecular electrophilic attack of one of the aryl rings onto the diene system, followed by rearrangement and proton loss, would furnish the desired indene core.

The regioselectivity of the initial protonation and the subsequent cyclization are key determinants of the final product structure. In the case of unsymmetrical diaryl- and alkyl aryl-1,3-dienes, the reaction proceeds via Markovnikov proton addition to form a stable benzylic carbocation. organic-chemistry.org This intermediate then undergoes cationic cyclization. The regiochemical outcome of the cyclization is typically governed by the electronic and steric properties of the substituents on the diene and the aromatic ring.

The stereochemistry of the exocyclic double bond in the 2-(2,2-diphenylethenyl) group is a crucial aspect of the synthesis. The formation of either the (E)- or (Z)-isomer will depend on the geometry of the starting diene and the mechanism of the cyclization and subsequent rearrangements. In many cases, the thermodynamic stability of the final product dictates the observed stereoisomer. For the target molecule, significant steric hindrance between the phenyl group at position 3 and the diphenylethenyl group at position 2 would be expected. This steric strain would likely favor the formation of the isomer that minimizes these unfavorable interactions.

Furthermore, the potential for chirality arises if the substitution pattern on the phenyl rings is altered, leading to atropisomerism or the creation of stereogenic centers. In such cases, enantioselective catalysis would be required to control the absolute stereochemistry of the product. While not directly applicable to the achiral target compound, studies on enantioselective indene synthesis provide a framework for how such control could be achieved, often employing chiral Brønsted acids or transition metal catalysts.

Research into the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes has demonstrated that a variety of indene derivatives can be obtained in good to excellent yields under mild conditions. acs.orgnih.govorganic-chemistry.org The use of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), is often sufficient to promote the reaction. acs.orgorganic-chemistry.org

A study on the cyclization of symmetric and unsymmetric diaryl- and alkyl aryl-1,3-dienes showed that the reaction proceeds with high regioselectivity, with no constitutional isomers being formed in the reported examples. acs.org This high selectivity is attributed to the formation of the most stable carbocation intermediate. The table below summarizes the results from the cyclization of various 1,3-dienes, illustrating the regiochemical control achieved.

Table 1: Regioselective Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes to Indene Derivatives acs.org

| Entry | Diene Substrate | Product | Yield (%) |

| 1 | 1,4-Di(p-tolyl)-1,3-butadiene | 1-Methyl-3-(p-tolyl)-1H-indene | 92 |

| 2 | 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene | 1-(4-Methoxyphenyl)-3-phenyl-1H-indene | 95 |

| 3 | 1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene | 1-(4-Chlorophenyl)-3-phenyl-1H-indene | 88 |

| 4 | 1-(Naphthalen-2-yl)-4-phenyl-1,3-butadiene | 1-(Naphthalen-2-yl)-3-phenyl-1H-indene | 91 |

The data in Table 1 clearly demonstrates that the cyclization is highly regioselective, with the substitution pattern of the resulting indene being dictated by the electronic nature of the substituents on the starting diene.

In the context of synthesizing this compound, an acid-catalyzed cyclization of a suitable precursor would be expected to proceed with a degree of regiochemical control, favoring the formation of the thermodynamically most stable indene isomer. The stereochemistry of the exocyclic double bond would likely be determined by steric factors, favoring the isomer that minimizes non-bonded interactions between the bulky substituents. While empirical studies on the specific target molecule are lacking, the principles derived from analogous systems provide a strong foundation for predicting and controlling the stereochemical and regiochemical outcomes in its synthesis.

Advanced Spectroscopic Characterization and Structural Analysis of 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and spatial arrangement of atoms can be deciphered.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene would be expected to reveal distinct signals for each unique proton environment. The aromatic protons on the three phenyl rings and the indene (B144670) moiety would likely appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The vinyl proton of the diphenylethenyl group would also reside in this region. The protons of the methylene (B1212753) group (CH₂) in the indene ring would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | |||

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, a large number of signals would be anticipated in the aromatic region (typically δ 120-150 ppm) corresponding to the numerous phenyl and indenyl carbons. The sp² carbons of the ethenyl bridge and the sp³ carbon of the indene methylene group would also have characteristic chemical shifts.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by specific absorption bands. Key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings and the ethenyl group (in the 1450-1600 cm⁻¹ region), and C-H bending vibrations.

Hypothetical FTIR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations, particularly of the non-polar C=C bonds in the phenyl rings and the ethenyl bridge, would be expected to show strong Raman scattering signals. This technique is especially useful for characterizing the carbon framework of highly conjugated systems.

Hypothetical Raman Spectroscopy Data Table:

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound (C₃₅H₂₆), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its exact mass. The fragmentation pattern would likely involve the loss of phenyl groups and other characteristic cleavages of the indene and ethenyl structures, providing further structural confirmation.

Hypothetical Mass Spectrometry Data Table:

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

For the specific compound, this compound, a thorough search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Consequently, detailed experimental information on its solid-state molecular structure and crystal packing cannot be presented.

Had the data been available, it would typically be presented in a table format as shown below, detailing the key parameters obtained from the crystallographic analysis.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C35H26 |

| Formula Weight | 446.58 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is representative of the data that would be obtained from X-ray crystallographic analysis. As no experimental data was found for the title compound, the fields are marked as "Data not available".

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption and emission spectroscopy are fundamental techniques used to investigate the optical properties of a molecule. Absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions from the ground state to various excited states. The wavelengths of maximum absorption (λmax) correspond to the energies required to promote electrons to higher energy orbitals.

Emission spectroscopy, or photoluminescence/fluorescence spectroscopy, characterizes the light emitted by a molecule as it relaxes from an excited electronic state back to the ground state. Key parameters include the wavelength of maximum emission (λem), the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.

A comprehensive review of scientific literature did not reveal specific experimental data on the electronic absorption and emission properties of this compound. Therefore, a detailed analysis of its optical characteristics cannot be provided at this time.

If such data were available, it would be summarized as follows, typically detailing the spectral properties in various solvents to understand the effect of solvent polarity on the electronic transitions.

Table 2: Electronic Absorption and Emission Data for this compound

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Hexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

This table illustrates the format for presenting key optical properties. Due to the absence of experimental findings for the title compound in the searched literature, the corresponding data fields are indicated as "Data not available".

Computational and Theoretical Investigations of the Electronic and Molecular Structure of 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for molecules of this size. scispace.comutwente.nl A typical study would begin with a geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy (most stable) conformation. For 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene, this would be crucial to understand the spatial arrangement of the bulky phenyl and diphenylethenyl substituents and to determine bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure would be analyzed. This involves calculating the distribution of electrons within the molecule, which governs its reactivity and physical properties. mdpi.com DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-311+G(d,p)), are commonly used for such tasks. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Once a stable geometry is obtained, computational methods can predict various spectroscopic parameters. Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, predicting the electronic transitions responsible for the molecule's color and photophysical properties. Furthermore, the calculation of vibrational frequencies allows for a theoretical Infrared (IR) and Raman spectrum to be generated. These theoretical spectra are invaluable for interpreting and assigning peaks in experimentally measured data. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can also be performed to aid in structural elucidation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and is often associated with enhanced electronic conductivity in organic materials. For a π-conjugated system like this compound, the HOMO-LUMO gap would be a primary focus of investigation to assess its potential in optoelectronic applications. researchgate.netacs.org

Investigation of Intramolecular and Intermolecular Interactions (e.g., C-H...π interactions)

The complex three-dimensional structure of this compound, with its numerous phenyl rings, suggests the presence of significant non-covalent interactions. Intramolecular C-H...π interactions, where a hydrogen atom on one part of the molecule interacts with the electron cloud of a nearby phenyl ring, would likely play a major role in stabilizing its preferred conformation. In a solid-state or aggregated form, intermolecular π-π stacking and C-H...π interactions would dictate the crystal packing and bulk material properties. These weak interactions can be identified and characterized using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.

Simulation of Spectroscopic Data for Comparison with Experimental Results

A crucial step in validating any computational model is the comparison of its predictions with experimental data. In a comprehensive study of this compound, researchers would synthesize the compound and measure its UV-Vis, IR, and NMR spectra. The simulated spectra generated from DFT and TD-DFT calculations would then be compared to these experimental results. A strong correlation between the theoretical and experimental data would lend confidence to the accuracy of the computational model and allow for a more detailed interpretation of the molecule's properties.

While the specific computational data for this compound remains unavailable in the public scientific record, the established methodologies described above provide a clear roadmap for its future investigation. Such a study would be essential to fully understand the relationship between its complex structure and its electronic and photophysical properties, potentially unlocking its use in advanced materials and technologies.

Applications of 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene in Functional Materials and Optoelectronic Devices

Role in Organic Semiconductor Development

The development of high-performance organic semiconductors (OSCs) is fundamental to the progress of next-generation electronics. While direct studies on 2-(2,2-Diphenylethenyl)-3-phenyl-1H-indene are limited, the properties of analogous structures suggest its potential as an organic semiconductor. For instance, derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) have demonstrated that molecular phase engineering can lead to high electronic performance. chemsynthesis.com The introduction of phenyl groups can influence the molecular packing and electronic coupling in the solid state, which are critical factors for efficient charge transport. chemsynthesis.com Theoretical investigations into phenanthrene (B1679779) derivatives, which share some structural similarities, have shown that HOMO energy levels can be tuned to be in the range of -5.510 to -6.069 eV, indicating their suitability as p-type organic semiconductors. spast.org It is plausible that the extensive aromatic system of this compound would also allow for effective tuning of its frontier molecular orbitals.

Potential in Organic Photovoltaic Cells and Solar Energy Conversion

Functionalized indene (B144670) derivatives have emerged as promising materials for organic photovoltaic (OPV) cells. Indene-C60 adducts, for example, have been successfully employed as electron-transporting materials in flexible perovskite solar cells, achieving power conversion efficiencies (PCEs) as high as 13.61%. nih.govacs.org These studies highlight that the functionalization of the indene moiety can shift the frontier molecular orbital energy levels to suitable positions for efficient electron transport from the light-absorbing perovskite layer. nih.govacs.org

While this compound itself has not been tested in photovoltaic devices, its structural components suggest potential utility. The diphenylethenyl and phenyl groups are electron-donating and can be part of a donor-acceptor architecture, which is a common strategy in the design of organic solar cell materials. Theoretical studies on acceptor-donor-acceptor molecules with indane-based end-capped acceptors have shown that their absorption spectra can cover a broad range in the visible region, which is crucial for efficient light harvesting. researchgate.net

Table 1: Photovoltaic Performance of Flexible Perovskite Solar Cells Incorporating Indene-Fullerene Derivatives nih.govacs.org

| Electron Transport Material | Power Conversion Efficiency (PCE) [%] |

| NHAc-ICMA | 13.61 |

| NHAc-Me-ICMA | 12.87 |

| NH2-ICMA | 11.75 |

Efficient exciton (B1674681) dissociation and charge transfer are paramount for high-performance solar cells. In organic materials, excitons can be of the Frenkel type (localized on a single molecule) or charge-transfer (CT) type (where an electron and hole are on adjacent molecules). The dynamics of these excitons are critical. For instance, studies on pyrene-perylenediimide co-crystals have revealed ultrafast photo-driven charge transfer exciton dynamics. nist.gov The specific arrangement and electronic coupling between donor and acceptor moieties, influenced by substituents like the diphenylethenyl and phenyl groups in the target molecule, would govern these dynamics. The extended π-system could facilitate the delocalization of excitons, potentially influencing the efficiency of charge separation at a donor-acceptor interface.

The performance of bulk heterojunction (BHJ) solar cells is highly dependent on the micro-morphology of the active layer, which consists of an interpenetrating network of donor and acceptor materials. The introduction of specific functional groups can influence the molecular packing and phase separation, thereby affecting device efficiency. The bulky diphenylethenyl and phenyl groups on the indene core of this compound would likely play a significant role in dictating the solid-state morphology when blended with an acceptor material. This could be leveraged to optimize the domain sizes and interfacial area for efficient exciton dissociation and charge transport, while minimizing charge recombination.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The luminescent properties of organic molecules are at the heart of OLED technology. While specific data for this compound is not available, related compounds with extended π-systems often exhibit interesting photoluminescent properties. Theoretical investigations into the optoelectronic properties of various organic molecules are often used to predict their suitability for OLED applications. For example, studies on other complex organic systems focus on achieving high photoluminescence quantum yields and tuning emission colors. The large conjugated system in this compound suggests that it could be a candidate for a blue or green emitting material, depending on the precise energy of its first excited singlet state. Its role could be as an emitter in the emissive layer or as a host material for a guest emitter.

Development of Charge Transporting Materials with High Mobility

High charge carrier mobility is a key requirement for efficient organic electronic devices. Theoretical studies on anthracene (B1667546) derivatives have shown that molecular structure has a profound impact on intrinsic charge mobility. rsc.org For instance, the calculated intrinsic hole mobility of 2,6-diphenyl anthracene (2,6-DPA) is significant, and modifications to the structure can further enhance it. rsc.orgnih.gov The structural and energetic disorder in organic layers significantly affects charge transport. nih.gov The rigid indene core of this compound, combined with the potential for ordered π-stacking facilitated by the phenyl and diphenylethenyl groups, could lead to materials with low structural disorder and consequently, high charge mobility.

Table 2: Calculated Intrinsic Hole Mobility of Anthracene Derivatives rsc.org

| Compound | Intrinsic Mobility (cm² V⁻¹ s⁻¹) |

| 2,6-DPA | 3.54 |

| 2,6-DPyA-b (meta-) | 12.73 |

Integration into Polymeric Materials and Complex Molecular Architectures

The incorporation of functional molecules like this compound into polymeric structures or as part of more complex molecular architectures is a viable strategy to harness their properties in a processable form. The synthesis of conducting polymers containing a rigid bis(thienyl)butadiene core, which has some structural analogy to the diphenylethenyl group, has been reported. researchgate.netacs.org This suggests that the diphenylethenyl group in the target molecule could be a site for polymerization, leading to a conjugated polymer with the indene moiety as a repeating unit. Such polymers could find applications in various organic electronic devices. Furthermore, the synthesis of indene derivatives is a well-established area of organic chemistry, allowing for the creation of various functionalized monomers for polymerization. researchgate.net The integration of such indene-based units into donor-acceptor conjugated polymers has led to ambipolar semiconductors with balanced hole and electron mobilities. rsc.org

Exploration as Fluorescent Dyes and Optical Probes

The exploration of novel organic molecules for advanced functional materials has identified this compound as a compound with significant potential, particularly in the realm of fluorescent dyes and optical probes. Its unique structural architecture, which combines a phenyl-substituted indene core with a 2,2-diphenylethenyl group, suggests the likelihood of it exhibiting a photophysical phenomenon known as aggregation-induced emission (AIE). This property is highly sought after for various applications, including chemical sensing, bio-imaging, and optoelectronic devices.

The core principle behind the fluorescence of many organic luminophores is the transition of electrons from an excited state back to their ground state, a process that releases energy in the form of light. However, in many conventional dyes, their fluorescence intensity decreases or is quenched at high concentrations or in the solid state due to aggregation-caused quenching (ACQ). This is often attributed to the formation of non-emissive excimers or exciplexes and intermolecular π-π stacking interactions.

Conversely, molecules exhibiting AIE, such as the well-studied tetraphenylethene (TPE), are largely non-emissive when dissolved in good solvents but become highly luminescent upon aggregation. mdpi.com This "turn-on" fluorescence is a key feature for developing highly sensitive optical probes. The mechanism for AIE is generally attributed to the restriction of intramolecular motion (RIM). mdpi.com In solution, the multiple phenyl rings of TPE and similar molecules undergo active rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. mdpi.com When these molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission. mdpi.com

Given that this compound contains a moiety structurally similar to TPE (the 2,2-diphenylethenyl group), it is hypothesized to behave as an AIE luminogen. The free rotation of the phenyl groups on the ethenyl substituent and the phenyl group on the indene core in solution would likely lead to quenched fluorescence. However, in an aggregated state, these rotations would be hindered, activating the AIE fluorescence. This characteristic makes such compounds highly promising as fluorescent probes, where a change in the environment leading to aggregation can switch on a detectable optical signal. nih.gov

The development of AIE-active probes has opened up new possibilities for "light-up" bio-imaging and sensing applications. For instance, AIE luminophores can be designed to selectively bind to specific analytes or biomolecules. This binding event can induce aggregation, leading to a significant increase in fluorescence intensity and allowing for the visualization and quantification of the target. mdpi.com The sensitivity and "off-on" nature of AIE probes provide a high signal-to-noise ratio, which is advantageous for cellular imaging. mdpi.comnih.gov

Detailed Research Findings

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the photophysical properties of closely related and structurally analogous compounds provide a strong basis for predicting its behavior. The study of various TPE-conjugated systems has consistently demonstrated strong AIE characteristics.

For example, TPE-conjugated phenanthrene derivatives have been synthesized and shown to be non-emissive in pure tetrahydrofuran (B95107) (THF) solution but exhibit strong sky-blue emissions in water-THF mixtures where they aggregate. mdpi.com The fluorescence quantum yields of these derivatives were found to increase significantly upon aggregation, a hallmark of the AIE effect. mdpi.com Similarly, thiophene-substituted tetraphenylethylene (B103901) has been developed as an AIE probe for the detection of nitroaromatic compounds. nih.gov Its fluorescence is quenched in the presence of these analytes, demonstrating its utility as a chemosensor. nih.gov

The tables below present photophysical data for representative AIE-active compounds that are structurally related to this compound. This data illustrates the typical fluorescence behavior of such molecules.

Table 1: Photophysical Properties of Representative TPE-based AIE Luminogens

| Compound | Solvent System | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| mTPEP | THF | 355 | - | - | mdpi.com |

| mTPEP | 90% Water/THF | 355 | ~480 | - | mdpi.com |

| pTPEP | THF | 333 | - | - | mdpi.com |

| pTPEP | 90% Water/THF | 333 | ~480 | - | mdpi.com |

| THTPE | 90% Water/THF | - | 519 | - | nih.gov |

| TPE-DNA Conjugate | Aggregated State (20 °C) | 335 | ~490 | - | nih.gov |

Note: The data presented is for analogous compounds to infer the potential properties of this compound. "-" indicates data not specified in the source.

Table 2: Aggregation-Induced Emission Characteristics of TPE-Phenanthrene Derivatives

| Compound | Solvent | Emission Intensity (Arbitrary Units) | Key Observation | Reference |

| mTPEP | Pure THF | Low | Non-emissive in solution | mdpi.com |

| mTPEP | 90% Water/THF | ~51-fold increase | Strong emission in aggregated state | mdpi.com |

| pTPEP | Pure THF | Low | Non-emissive in solution | mdpi.com |

| pTPEP | 90% Water/THF | ~27-fold increase | Strong emission in aggregated state | mdpi.com |

Note: The data presented is for analogous compounds to infer the potential properties of this compound.

The extension of the TPE π-system, even asymmetrically, has been shown to result in more efficient and brighter emissions. nih.gov This suggests that the specific substitution pattern on the indene core of this compound could be tailored to fine-tune its photophysical properties, such as emission color and quantum yield. The exploration of such derivatives holds promise for creating a new class of fluorescent dyes and optical probes with enhanced performance for a wide array of applications in materials science and biotechnology. rsc.org

Strategies for Functionalization and Derivatization of the 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene Framework

Site-Selective Chemical Modification and Substitution Reactions

The chemical architecture of 2-(2,2-diphenylethenyl)-3-phenyl-1H-indene presents several potential sites for selective modification. These include the activated methylene (B1212753) group of the indene (B144670) ring, the peripheral phenyl rings, and the exocyclic double bond. The selection of a particular synthetic route is dictated by the desired functionality and the steric and electronic nature of the target site.

The primary locations for selective functionalization are the C1 position of the indene nucleus and the aromatic rings. The C1 position is particularly reactive due to its doubly allylic and benzylic nature, making it susceptible to deprotonation followed by quenching with an electrophile. This approach allows for the introduction of a wide array of substituents. For instance, alkylation, acylation, or the introduction of heteroatoms can be achieved at this position.

Electrophilic aromatic substitution on the pendant phenyl rings or the fused benzene (B151609) ring of the indene core represents another key strategy. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce functional handles. The regioselectivity of these substitutions will be governed by the directing effects of the existing substituents and steric hindrance. For example, bromination would be expected to occur at the para-positions of the phenyl rings, which are the most accessible.

Below is a table outlining hypothetical, yet chemically plausible, site-selective reactions on the this compound framework, based on established chemical principles for indene derivatives.

| Reaction Type | Reagents and Conditions | Target Site | Product | Hypothetical Yield |

| Alkylation at C1 | 1. n-BuLi, THF, -78 °C; 2. CH3I | C1 of Indene Ring | 1-Methyl-2-(2,2-diphenylethenyl)-3-phenyl-1H-indene | 75% |

| Bromination | Br2, CCl4, dark | Phenyl Rings | Bromo-substituted derivative | 85% |

| Nitration | HNO3, H2SO4, 0 °C | Phenyl Rings | Nitro-substituted derivative | 70% |

| Friedel-Crafts Acylation | CH3COCl, AlCl3, CS2 | Phenyl Rings | Acetyl-substituted derivative | 60% |

Synthesis of Conjugated Systems with Extended Chromophores

Extending the π-conjugated system of the this compound core is crucial for tuning its optical and electronic properties, particularly for applications in organic electronics and photonics. This can be achieved by introducing additional unsaturated moieties through cross-coupling reactions.

A common approach involves the initial halogenation of the framework, as described in the previous section, to create a reactive handle for subsequent reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, or Sonogashira reactions, are powerful tools for this purpose. For instance, a bromo-derivative of the parent compound can be coupled with an arylboronic acid (Suzuki), an organostannane (Stille), an alkene (Heck), or a terminal alkyne (Sonogashira) to append new conjugated fragments.

These reactions allow for the precise installation of a wide range of groups, from simple phenyl rings to more complex chromophores like thiophenes, fluorenes, or pyrenes. The choice of the appended group directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics of the resulting molecule.

The following table details a hypothetical reaction sequence for extending the conjugation of the title compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Hypothetical Yield |

| 1 | Bromination | NBS, CCl4, reflux | 4'-Bromo-2-(2,2-diphenylethenyl)-3-phenyl-1H-indene | 80% |

| 2 | Suzuki Coupling | 4-Vinylphenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C | 4'-(4-Vinylphenyl)-2-(2,2-diphenylethenyl)-3-phenyl-1H-indene | 70% |

Design and Synthesis of Cross-Linkable Precursors

The development of cross-linkable precursors of this compound is a key step toward the fabrication of robust thin films and bulk materials for electronic devices. Cross-linking can enhance thermal stability, solvent resistance, and mechanical integrity.

The design of such precursors involves the introduction of polymerizable or reactive functional groups onto the indene framework. These groups can then be triggered to form a network structure through thermal or photochemical processes. Common cross-linkable moieties include:

Vinyl and Styryl Groups: These can be introduced via Wittig reactions or cross-coupling reactions and can undergo free-radical polymerization.

Acrylate (B77674) and Methacrylate (B99206) Groups: These can be attached through esterification of a hydroxyl-functionalized derivative and are readily polymerized using photoinitiators.

Epoxy and Oxetane Groups: These can undergo ring-opening polymerization upon thermal or cationic initiation.

Thiol-ene Chemistry: The introduction of either a thiol or an alkene functionality allows for highly efficient and selective cross-linking via the thiol-ene click reaction. rsc.orgacs.org

For example, a derivative functionalized with a vinylbenzyl group could be synthesized and then polymerized to form a cross-linked network. The bulky and rigid nature of the indene core would act as a node in this network, imparting specific material properties.

| Cross-linking Group | Synthetic Strategy | Polymerization Method |

| Vinylbenzyl | Friedel-Crafts reaction with vinylbenzyl chloride | Free-radical polymerization (thermal or photoinitiated) |

| Acrylate | Esterification of a hydroxy-functionalized derivative | Photoinitiated free-radical polymerization |

| Benzocyclobutene (BCB) | Attachment of a BCB-containing moiety | Thermal ring-opening and cycloaddition |

Incorporation into Macromolecular Structures and Polymers

The incorporation of the this compound unit into macromolecular structures and polymers is a promising avenue for creating materials with high thermal stability, specific optical properties, and potentially high refractive indices. Due to its bulky and rigid nature, this monomer unit is expected to significantly influence the properties of the resulting polymer.

While direct polymerization of this compound is challenging due to steric hindrance, it can be functionalized to create polymerizable derivatives. For instance, introducing a polymerizable group such as a vinyl, styryl, or norbornenyl moiety would allow it to act as a monomer in various polymerization reactions.

Chain-Growth Polymerization: Cationic polymerization is a common method for polymerizing indene and its derivatives. A functionalized version of the title compound could potentially be polymerized using a suitable Lewis acid initiator. Radical polymerization is also a possibility if an appropriate vinyl or acrylate functionality is present.

Ring-Opening Metathesis Polymerization (ROMP): If the indene framework is incorporated into a strained cyclic olefin, such as a norbornene system, ROMP can be a powerful tool for creating well-defined polymers with this bulky side group. chemrxiv.orgacs.orgresearchgate.netunist.ac.krnih.gov

Step-Growth Polymerization: By introducing two reactive functional groups (e.g., hydroxyl, amino, or carboxylic acid) onto the indene scaffold, it can be used as a monomer in the synthesis of polyesters, polyamides, or polyimides. csic.esnih.gov

The presence of the large, rigid this compound side group is anticipated to lead to polymers with the following characteristics:

High Glass Transition Temperature (Tg): The restricted chain mobility due to the bulky side groups would likely result in a high Tg.

Amorphous Nature: The irregular shape and steric bulk of the monomer would inhibit crystallization, leading to amorphous materials.

Solubility: The bulky, non-polar side groups may enhance solubility in common organic solvents compared to more planar, rigid-rod polymers. nih.gov

The following table provides a hypothetical overview of potential polymerization strategies.

| Polymerization Type | Monomer Structure | Initiator/Catalyst | Expected Polymer Properties |

| Cationic Polymerization | Styryl-functionalized indene derivative | Lewis Acid (e.g., BF3·OEt2) | High Tg, amorphous, thermally stable |

| ROMP | Norbornenyl-functionalized indene derivative | Grubbs Catalyst | Well-defined molecular weight, high Tg |

| Polycondensation | Di-hydroxy functionalized indene derivative | With a diacid chloride | High-performance polyester (B1180765) with high thermal stability |

Emerging Research Directions and Future Perspectives on 2 2,2 Diphenylethenyl 3 Phenyl 1h Indene

Advances in Sustainable Synthetic Routes and Green Chemistry Approaches

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a multifunctional molecule like 2-(2,2-diphenylethenyl)-3-phenyl-1H-indene, future synthetic strategies will likely focus on atom economy, reduced energy consumption, and the use of less hazardous reagents.

Greener Synthesis of the Indene (B144670) Core: Traditional methods for synthesizing indene scaffolds can involve harsh conditions, such as strong acids or multi-step sequences. researchgate.net Modern approaches are moving towards more sustainable alternatives.

Transition-Metal Catalysis: Iron(III) chloride (FeCl₃), an inexpensive and low-toxicity catalyst, has been effectively used for the intramolecular cyclization of cinnamates and the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes. researchgate.netorganic-chemistry.org Rhodium(I) catalysts have been employed for the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org

Catalytic Cycloisomerization: Air-stable metal salts, such as PtCl₂, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes under milder conditions than classical methods. organic-chemistry.org

Sustainable Assembly of the TPE Moiety: Conventional routes to TPEs, such as the McMurry coupling, often require stoichiometric amounts of reactive metals and harsh conditions.

C-H Activation/Oxidative Coupling: A more recent and sustainable strategy involves the C-H tandem oxidative homocoupling of activated diphenylmethane (B89790) precursors. rsc.org This approach, mediated by catalysts like copper(II), offers a more direct and atom-economical route to electron-deficient TPE derivatives. rsc.org

Future research could focus on a convergent synthesis that combines these green principles. For instance, a potential sustainable route to this compound could involve the catalytic cyclization to form a 3-phenyl-1H-indene precursor, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) with a suitable TPE-containing fragment. Such a strategy would align with the principles of green chemistry by minimizing waste and avoiding harsh reagents.

Novel Applications in Emerging Technologies

The incorporation of a tetraphenylethylene (B103901) group strongly suggests that this compound is an AIE luminogen (AIEgen). The AIE effect is driven by the restriction of intramolecular motions (RIM) in the aggregated or solid state, which closes non-radiative decay channels and opens a radiative pathway, leading to strong fluorescence. acs.orgnih.gov This property is the foundation for numerous applications in emerging technologies.

Organic Light-Emitting Diodes (OLEDs): AIEgens are excellent candidates for the emissive layer in OLEDs because they can achieve high quantum efficiency in the solid state, mitigating the aggregation-caused quenching that plagues many traditional fluorophores. Thieno[3,2-b]thiophene and dithieno[3,2-b;3,2-d]thiophene derivatives substituted with TPE have been successfully used in OLEDs, demonstrating high thermal stability and achieving a maximum luminance of 11,620 cd m⁻² and an external quantum efficiency of 2.43%. rsc.org It is conceivable that this compound could be similarly employed as an emitter in high-performance OLED devices.

Fluorescent Sensors: The "turn-on" nature of AIE fluorescence makes TPE derivatives highly sensitive probes for detecting various analytes. For example, tetrathiophene-substituted TPE has been developed as a fluorescent sensor for the rapid detection of nitroaromatic compounds, which are common explosives and pollutants, in aqueous media. nih.gov The probe's fluorescence is quenched in the presence of nitroaromatics through an electron transfer mechanism. The specific structure of this compound could be tailored for selective sensing of other environmentally or biologically important species.

| Application Area | Principle of Operation | Potential Role of this compound | Related Compounds |

| OLEDs | Aggregation-Induced Emission in the solid-state emissive layer prevents concentration quenching. | Serve as a stable, highly efficient light-emitting material. | TPE-substituted Thienothiophenes rsc.org |

| Chemical Sensors | Fluorescence "turn-on" or quenching upon interaction with a specific analyte. | Act as a selective chemosensor for pollutants or ions. | Tetrathiophene-substituted TPE nih.gov |

| Bio-imaging | AIEgens fluoresce brightly when aggregated within cellular compartments or bound to specific biomolecules. | A functionalized derivative could be used for targeted cell imaging. | Glucosamine-grafted TPE acs.org |

Integration with Hybrid Organic-Inorganic Systems

The fusion of functional organic molecules like this compound with inorganic materials creates hybrid systems with synergistic or novel properties. The TPE unit is an ideal building block for such systems due to its facile functionalization and unique photophysical behavior. researchgate.net

Supramolecular Self-Assembly: Coordination-driven self-assembly has been used to construct M₁₂L₂₄ nanospheres where the organic ligand (L) is a TPE derivative. nih.gov In these systems, up to 24 TPE units can be precisely arranged on the exterior (exohedral) or interior (endohedral) of a spherical metal-organic polyhedron. nih.gov The resulting nanospheres exhibit strong fluorescence even in dilute solutions, a departure from the typical AIE behavior, because the rigid, confined structure restricts the intramolecular motions of the TPE units. nih.gov The emission properties were found to depend on the location of the TPE units, with the exohedrally functionalized spheres showing more conformational freedom. nih.gov this compound could serve as a ligand in similar self-assembled structures, leading to new functional cages and frameworks.

Fluorescent Polymers and Films: TPE derivatives can be incorporated into polymer backbones or used as dopants in polymer films. For example, fluorescent thin films made from polymethyl methacrylate (B99206) (PMMA) and polyvinyl alcohol (PVA) containing halogen-substituted TPEs have been fabricated. researchgate.net These hybrid films demonstrated practical applications in reversible fluorescence switching and chemical sensing, indicating that integrating AIEgens into robust polymer matrices is a viable strategy for creating smart materials. researchgate.net

Theoretical Prediction and Rational Design of Advanced Derivatives

Computational chemistry and theoretical modeling are indispensable tools for understanding the mechanisms behind AIE and for rationally designing new molecules with optimized properties.

Understanding Excited-State Dynamics: The photophysical processes of TPE derivatives occur on ultrafast timescales. Semiclassical dynamics simulations and quantum chemistry methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) are used to model the excited-state dynamics following photoexcitation. nih.govacs.org These studies have shown that upon excitation, the molecule undergoes twisting motions around the central ethylene (B1197577) bond, which provides a non-radiative decay pathway in solution. nih.govrsc.org In an aggregated state, this twisting is hindered, promoting radiative decay. Computational studies on derivatives of this compound could elucidate how the indene moiety influences these dynamics and the resulting AIE properties.

Rational Design of New Materials: Theoretical calculations can predict how structural modifications will affect a molecule's electronic and optical properties. For instance, DFT calculations have been used to study how different substitution patterns on a core structure impact the photoluminescence quantum yields of TPE-thiophene derivatives. nih.gov Such studies revealed that regiochemistry can be a powerful tool for tuning photophysical properties, sometimes in non-intuitive ways. nih.gov By applying similar computational screening to derivatives of this compound, researchers can pre-select candidates with desired characteristics—such as specific emission colors, higher quantum yields, or stronger analyte binding—before undertaking complex and costly synthesis.

| Computational Method | Purpose | Application to this compound Derivatives |

| DFT / TD-DFT | Optimize ground and excited-state geometries; calculate absorption/emission spectra; analyze molecular orbitals. | Predict color tuning and quantum efficiency based on substituents. acs.orgnih.gov |

| CASSCF | Accurately model electronic states in molecules with complex electron correlation, especially during bond breaking/formation. | Investigate the detailed mechanism of photoisomerization and non-radiative decay. acs.org |

| Semiclassical Dynamics | Simulate the time evolution of molecular motions after light absorption. | Model the ultrafast twisting and relaxation processes that govern the AIE effect. nih.gov |

| Single-Crystal X-ray Diffraction Analysis | Determine the precise 3D structure and intermolecular packing in the solid state. | Correlate solid-state packing with fluorescence properties and RIM mechanism. nih.gov |

By leveraging these advanced research and design principles, the full potential of this compound and its derivatives can be explored, paving the way for new functional materials in a variety of high-impact technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.